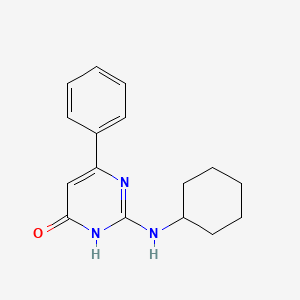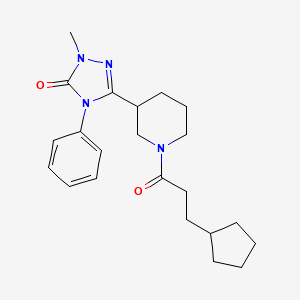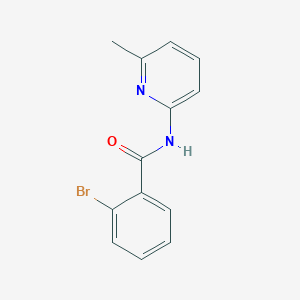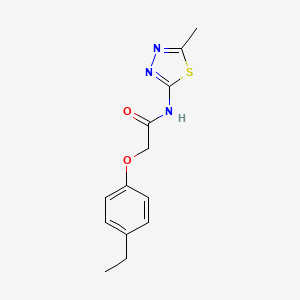![molecular formula C11H10N4O3S B11121981 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11121981.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a heterocyclic compound that features a pyrazole ring and a benzoxadiazole ring connected via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Coupling Reaction: Finally, the sulfonylated pyrazole is coupled with the benzoxadiazole ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and benzoxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It serves as a probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]phenyl methyl ether
- 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Uniqueness
4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications .
Properties
Molecular Formula |
C11H10N4O3S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C11H10N4O3S/c1-7-6-8(2)15(12-7)19(16,17)10-5-3-4-9-11(10)14-18-13-9/h3-6H,1-2H3 |
InChI Key |
MJNVIMDSXVAIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC3=NON=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121905.png)



![[2-(5-Methylthiophen-2-yl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11121937.png)
![2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11121944.png)
![6-Imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121950.png)
![N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11121953.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11121957.png)

![Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11121968.png)
![5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11121969.png)
![methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11121973.png)
